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molecular formula C9H11NO2S B064221 4-Cyclopropylbenzenesulfonamide CAS No. 167403-81-8

4-Cyclopropylbenzenesulfonamide

Cat. No. B064221
M. Wt: 197.26 g/mol
InChI Key: IFRLGLFTKQDBHF-UHFFFAOYSA-N
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Patent
US05541186

Procedure details

4-cyclopropylaniline (Bull. Soc. Chim. Belg. 1975, 84, 1197) was diazotized and converted with SO2 /Cu2Cl2 (3 hours, room temperature) into the corresponding 4-cyclopropylbenzenesulfonyl chloride. Subsequent aminolysis with ammonium hydroxide yielded the corresponding 4-cyclopropylbenzenesulfonamide, m.p. 158°-168° C., which was finally converted with KOH in EtOH in to the potassium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SO2 Cu2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C=CC([NH2:8])=CC=2)CC1.[CH:11]1([C:14]2[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=2)[CH2:13][CH2:12]1>>[OH-:21].[NH4+:8].[CH:11]1([C:14]2[CH:19]=[CH:18][C:17]([S:20]([NH2:8])(=[O:22])=[O:21])=[CH:16][CH:15]=2)[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(N)C=C1
Step Two
Name
SO2 Cu2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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